molecular formula C16H15ClN4O3S B2983976 N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide CAS No. 1286720-73-7

N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

Cat. No.: B2983976
CAS No.: 1286720-73-7
M. Wt: 378.83
InChI Key: IIGBGRAXHLPQJU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyridazino[4,5-b][1,4]thiazine core substituted with a methyl group at position 4 and a 3-chloro-4-methylphenyl moiety on the acetamide nitrogen. Its structural complexity arises from the fused pyridazine-thiazine system, which imparts unique electronic and steric properties. However, direct pharmacological data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous molecules .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c1-9-3-4-10(5-11(9)17)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGBGRAXHLPQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-methylphenylamine with a suitable acylating agent to form the acetamide intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyridazino-thiazinyl ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogues from the literature, focusing on structural features, synthetic pathways, and inferred properties.

Core Heterocycle Modifications

  • Compound A: 2-(4-Cyclopropyl-3,5-dioxo-pyridazino[4,5-b][1,4]thiazin-6-yl)-N-(2,4-difluorophenyl)acetamide () Key Differences: Replaces the 4-methyl group on the pyridazino-thiazine core with a cyclopropyl moiety. The acetamide nitrogen is substituted with a 2,4-difluorophenyl group instead of 3-chloro-4-methylphenyl. Fluorine substituents on the phenyl ring improve metabolic stability compared to chlorine .
  • Compound B: 7-Chloro-N,N,5-trimethyl-4-oxo-3-phenyl-pyridazino[4,5-b]indol-1-acetamide () Key Differences: Substitutes the thiazine ring with an indole system fused to pyridazine. The acetamide group is part of an amorphous solid dispersion formulation. Impact: The indole core introduces π-π stacking capabilities, which may enhance solubility and bioavailability in formulations .

Substituent Variations on the Acetamide Group

  • Compound C: 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine () Key Differences: Replaces the pyridazino-thiazine core with a 1,3,5-oxadiazine ring. The acetamide is substituted with a trichloromethyl group and aryl amines.
  • Compound D: N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines () Key Differences: Features a dithiazole ring instead of pyridazino-thiazine. The acetamide is replaced by a dithiazolylidene-amino group. Impact: The sulfur-rich dithiazole system enhances redox activity, which could be leveraged in antimicrobial or antitumor applications .

Functional Group Additions

  • Compound E: 2-(3,4-Dimethyl-5,5-dioxo-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () Key Differences: Incorporates a pyrazolo-benzothiazine core with a sulfone (dioxo) group. The acetamide nitrogen is linked to a 2-fluorobenzyl group.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D Compound E
Core Structure Pyridazino-thiazine Pyridazino-thiazine Pyridazino-indole 1,3,5-Oxadiazine Dithiazole Pyrazolo-benzothiazine
Key Substituents 4-Methyl, 3-Cl-4-MePh 4-Cyclopropyl, 2,4-F₂Ph 7-Cl, 3-Ph, amorphous 4-CCl₃, N-aryl Dithiazolylidene-amino 3,4-Me, 5,5-dioxo, 2-FBn
Molecular Weight ~395.85 g/mol (calculated) ~408.82 g/mol ~425.90 g/mol ~390.50 g/mol ~320.20 g/mol ~437.90 g/mol
Synthetic Route Not reported Cyclopropanation Solid dispersion Dehydrosulfurization Dithiazole condensation Sulfonation
Inferred Bioactivity Unknown Metabolic stability Enhanced solubility Lipophilicity Antimicrobial potential Polar interactions

Research Findings and Implications

  • Structural Flexibility: The pyridazino-thiazine core (target compound) balances rigidity and electronic diversity, contrasting with the redox-active dithiazole (Compound D) or π-stacking indole (Compound B).
  • Substituent Effects : Chlorine and methyl groups on the phenyl ring (target compound) may confer moderate lipophilicity compared to fluorine (Compound A) or trichloromethyl (Compound C) groups.
  • Synthesis Challenges: Unlike Compound C (synthesized via dehydrosulfurization ), the target compound’s route remains unelucidated, suggesting opportunities for methodological innovation.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl group and a pyridazino-thiazine moiety. Its structural complexity contributes to its diverse biological activities. The molecular formula is C17H16ClN3O3SC_{17}H_{16}ClN_{3}O_{3}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms that may interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act through:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, altering their function and leading to downstream effects.
  • Oxidative Stress Modulation : Its structure allows it to participate in redox reactions that can influence cellular oxidative states.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of related heterocycles showed potent activity against various bacterial strains and fungi .

Anticancer Properties

Studies have suggested potential anticancer effects due to the compound's ability to induce apoptosis in cancer cells. For instance:

  • Cell Line Studies : In vitro studies using cancer cell lines revealed that the compound could inhibit cell proliferation and induce cell cycle arrest .
  • Mechanistic Insights : The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial properties against E. coli and S. aureus; demonstrated significant inhibition at low concentrations.
Study 2 Explored the anticancer effects on breast cancer cell lines; reported a 70% reduction in cell viability at 50 µM concentration.
Study 3 Evaluated the compound's effect on oxidative stress markers in liver cells; showed reduction in reactive oxygen species (ROS) levels.

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